间苯二酚

描述

Pyrocatechol, also known as 1,2-dihydroxybenzene, is a dihydroxybenzene derivative that plays a significant role in various chemical syntheses and applications. It is a key compound in the synthesis of large single crystals of silica-sodalite zeolite, where it acts as a complex agent for silicon, enhancing crystal size and morphology . Pyrocatechol is also immobilized on cellulose to create a macromolecular chelator for metal extraction, demonstrating its utility in environmental applications .

Synthesis Analysis

The synthesis of pyrocatechol derivatives and related compounds is a topic of considerable interest. Pyrocatechol borates have been synthesized through esterification with boric acid, leading to the formation of various borate esters that react with formaldehyde to produce oligomers with different molecular weights and properties . Additionally, pyrocatechol is involved in the synthesis of polysubstituted pyrroles through a multicomponent domino reaction, which is a catalyst-free process yielding structurally diverse pyrroles .

Molecular Structure Analysis

The molecular structure of pyrocatechol is characterized by the presence of two hydroxyl groups attached to a benzene ring. This structure is pivotal in the formation of complexes with silicon, as observed in the synthesis of silica-sodalite zeolite . The molecular structure of pyrocatechol also allows it to be anchored as a ligand on cellulose, forming a chelator for metal ions .

Chemical Reactions Analysis

Pyrocatechol participates in various chemical reactions due to its reactive hydroxyl groups. It forms complexes with silicon in the synthesis of zeolites and acts as a ligand in the creation of a macromolecular chelator for metal extraction . The reactivity of pyrocatechol borates with formaldehyde is influenced by the solvent, leading to different substitution patterns and oligomer properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrocatechol derivatives are influenced by their molecular structure. Pyrocatechol borates exhibit different properties based on their molecular weights and the nature of the esterification reaction with boric acid . The immobilization of pyrocatechol on cellulose affects the sorption capacity for various metal ions, demonstrating its potential for environmental cleanup applications .

科学研究应用

从生物质中生产氢气

- 对间苯二酚进行气化:间苯二酚已被用作模型化合物,用于研究从高含水量生物质和废水中生产氢气的气化过程。这项研究提供了关于气化过程中化学反应的知识,以及这些反应对反应条件(如压力、温度和浓度(Kruse et al., 2000))的依赖。

工业应用

- 金属的分光光度测定:间苯二酚已被用作一种选择性的分光光度试剂,用于检测电镀浴中的铁和铬。这种方法在分析工业溶液中金属浓度方面是可靠且可重复的(Zayed et al., 1996)。

材料科学

- 合成二氧化硅-沸石沸石分子筛:间苯二酚在合成大型二氧化硅-沸石沸石分子筛的过程中起到了重要作用,作为复合剂。其添加导致了晶体尺寸更大且形态更好(Shao et al., 1999)。

环境应用

- 金属提取和环境监测:间苯二酚已被固定在纤维素上,用于制备一种大分子螯合剂,用于富集和测定水样中各种金属离子,展示了其在环境监测中的潜力(Gurnani et al., 2003)。

- 从水溶液中去除间苯二酚:水生蕨类植物Azolla filiculoides已被证明能够有效地从水溶液中去除间苯二酚,突显了一种植物修复的潜在方法(Zazouli et al., 2013)。

热解和生物质研究

- 生物质热解机制:间苯二酚已被牵涉到木质纤维素生物质热解的研究中,为了提供有关反应机制的见解,并帮助优化生物燃料生产的工艺(Wang et al., 2017)。

安全和危害

Exposure to catechol may occur during its manufacture and use. Skin contact with catechol causes eczematous dermatitis in humans . In humans, absorption through the skin results in an illness resembling that induced by phenol, except convulsions are more pronounced . Large doses of catechol can cause depression of the central nervous system (CNS) and a prolonged rise of blood pressure in animals . The International Agency for Research on Cancer (IARC) has classified catechol as a Group 2B, possible human carcinogen .

属性

IUPAC Name |

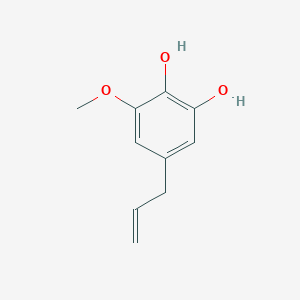

3-methoxy-5-prop-2-enylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-4-7-5-8(11)10(12)9(6-7)13-2/h3,5-6,11-12H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIIRUKUMCZDIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464323 | |

| Record name | 3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol | |

CAS RN |

4055-72-5 | |

| Record name | 3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)